molecular formula C10H8BrF3O2 B3021662 3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid CAS No. 869725-56-4

3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B3021662
CAS RN: 869725-56-4
M. Wt: 297.07 g/mol
InChI Key: XPFCWQNQAZJJIE-UHFFFAOYSA-N
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Description

“3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid” is a chemical compound with the molecular formula C10H8BrF3O2 . It has a molecular weight of 297.07 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) . This code provides a specific string of characters representing the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in the compound, is a common feature in many FDA-approved drugs . This group can enhance the pharmacological activities of drugs, making them more effective. The compound could potentially be used as a building block in the synthesis of new drugs .

Antimicrobial Activity

5-Trifluoromethyl-2-formyl phenylboronic acid, a compound similar to the one , has shown antimicrobial activity against various organisms . It has been found to be effective against Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus . Given the structural similarity, “3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid” might also exhibit antimicrobial properties.

Synthesis of Pexidartinib

Pexidartinib is a drug used for the treatment of tenosynovial giant cell tumor (TGCT), a rare disease affecting the joints. The synthesis of pexidartinib involves a compound similar to "3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid" . Therefore, this compound could potentially be used in the synthesis of pexidartinib or similar drugs.

Synthesis of Selinexor

Selinexor is a cancer drug used for the treatment of multiple myeloma and diffuse large B-cell lymphoma. The synthesis of selinexor starts with a compound similar to "3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid" . This suggests that the compound could be used as a starting material in the synthesis of selinexor or similar drugs.

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines are a class of compounds that have various applications in medicinal chemistry. A compound similar to “3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid” could potentially be used in the synthesis of trifluoromethylpyridines .

Safety and Hazards

The compound has been classified with the signal word ‘Warning’ and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid are currently unknown. This compound is a derivative of propionic acid, which is a common intermediate in metabolic pathways . .

Biochemical Pathways

The biochemical pathways affected by 3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid are currently unknown. As a derivative of propionic acid, it may be involved in the metabolism of amino acids and lipids . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, temperature, and the presence of other compounds could also affect its action and efficacy.

properties

IUPAC Name

3-[2-bromo-5-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFCWQNQAZJJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647527
Record name 3-[2-Bromo-5-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid

CAS RN

61598-69-4
Record name 3-[2-Bromo-5-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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